2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol
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Overview
Description
2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a chlorophenyl group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the piperidine derivative with a chlorophenyl ethyl halide in the presence of a base to form the desired intermediate.
Coupling with Phenoxyethanol: The final step involves the coupling of the intermediate with phenoxyethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity and biological activity.
Piperidine derivatives: Molecules containing the piperidine ring can have similar pharmacological properties.
Phenoxyethanol derivatives: Compounds with the phenoxyethanol moiety may share similar physical and chemical properties.
Uniqueness
The uniqueness of 2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[4-[[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2/c1-26(17-21-6-10-24(11-7-21)29-16-15-28)18-22-3-2-13-27(19-22)14-12-20-4-8-23(25)9-5-20/h4-11,22,28H,2-3,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDXDXQWJKJMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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